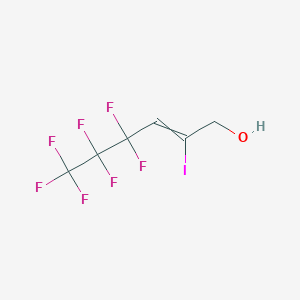

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organofluorine chemistry. The compound is officially designated as this compound, indicating a six-carbon chain with seven fluorine atoms located at positions 4, 5, and 6, an iodine atom at position 2, a double bond between carbons 2 and 3, and a hydroxyl group at the terminal position. The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 1422-42-0 and 92835-82-0, reflecting the existence of stereoisomeric forms.

The molecular identification is further supported by standardized chemical descriptors. The International Chemical Identifier string is InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2, with the corresponding International Chemical Identifier Key AAIXLNBYXIVUKR-UHFFFAOYSA-N for the unspecified stereoisomer. The Simplified Molecular Input Line Entry System representation is C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O, providing a linear notation of the molecular structure.

The compound is catalogued in major chemical databases including PubChem with Compound Identifier 614586, and in the Environmental Protection Agency DSSTox database as DTXSID201254284. These systematic identifiers facilitate unambiguous communication and database searching across scientific literature and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C6H4F7IO represents the precise atomic composition of this compound. This formula indicates six carbon atoms forming the backbone chain, four hydrogen atoms distributed between the hydroxyl group and the alkene moiety, seven fluorine atoms providing extensive halogenation, one iodine atom serving as a leaving group, and one oxygen atom constituting the terminal alcohol functionality.

The molecular weight has been calculated as 351.99 grams per mole using standard atomic masses. This relatively high molecular weight for a six-carbon compound reflects the significant contribution of the heavy halogen atoms, particularly the seven fluorine atoms and the single iodine atom. The exact mass, determined through high-resolution mass spectrometry considerations, is 351.91951 Daltons.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C6H4F7IO | PubChem Computation |

| Molecular Weight | 351.99 g/mol | PubChem 2.1 |

| Exact Mass | 351.91951 Da | High-Resolution Calculation |

| Monoisotopic Mass | 351.91951 Da | Isotope-Specific Calculation |

The high degree of fluorination significantly influences the compound's physical properties. The calculated logarithm of the octanol-water partition coefficient is 3.2, indicating substantial lipophilicity despite the presence of the polar hydroxyl group. This property suggests the compound would demonstrate limited water solubility while exhibiting enhanced solubility in nonpolar organic solvents.

Stereochemical Configuration and Isomerism

The structural framework of this compound supports the existence of geometric isomerism around the carbon-carbon double bond between positions 2 and 3. The compound can exist in both E (trans) and Z (cis) configurations, leading to distinct stereoisomeric forms with different Chemical Abstracts Service numbers.

The E isomer, also designated as trans-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol, bears the Chemical Abstracts Service number 92835-82-0. This configuration places the iodine atom and the terminal hydroxymethyl group on opposite sides of the double bond plane. The corresponding International Chemical Identifier Key for this isomer is AAIXLNBYXIVUKR-HNQUOIGGSA-N, with the isomeric Simplified Molecular Input Line Entry System notation C(/C(=C\C(C(C(F)(F)F)(F)F)(F)F)/I)O.

The Z isomer, catalogued under PubChem Compound Identifier 5706480, represents the cis configuration where the iodine atom and hydroxymethyl group are positioned on the same side of the double bond. This stereoisomer has been assigned the Chemical Abstracts Service number 92835-92-2 and bears the International Chemical Identifier Key AAIXLNBYXIVUKR-IWQZZHSRSA-N. The stereochemical notation in the International Chemical Identifier includes the descriptor /b3-1- indicating the Z configuration around the specified double bond.

Computational analysis reveals that the compound exhibits one undefined bond stereocenter according to PubChem calculations. The rotatable bond count is three, allowing for conformational flexibility around the single bonds while maintaining the fixed geometry around the alkene moiety. This structural feature contributes to the compound's potential for multiple conformational states in solution.

X-ray Crystallographic Data

Current literature searches reveal limited availability of X-ray crystallographic data specifically for this compound. However, examination of related crystal structure studies provides insight into the general structural behavior of heavily fluorinated organohalogen compounds. Research on similar perfluorinated compounds demonstrates characteristic features including extended carbon-fluorine bond lengths, altered bond angles due to fluorine-fluorine repulsion, and distinctive packing arrangements in the solid state.

The crystallographic analysis of mercury fulminate, while structurally different, illustrates how halogen-containing compounds can exhibit specific intermolecular interactions in crystal lattices. The study reveals nonbonding distances between heavy atoms that influence overall crystal packing, suggesting that similar interactions might occur in fluorinated organoiodine compounds.

Given the high molecular complexity and the presence of multiple halogen atoms, this compound would likely exhibit distinctive crystal packing patterns. The extensive fluorination would be expected to influence intermolecular forces, potentially leading to layered structures with alternating hydrophobic fluorinated regions and more polar hydroxyl-containing domains. The large iodine atom would likely create significant steric effects influencing the overall crystal architecture.

Comparative Analysis with Related Polyhalogenated Alkenols

Structural comparison of this compound with related polyhalogenated alkenols reveals distinctive features within this compound class. The closely related compound 6-iodohex-2-en-1-ol, with molecular formula C6H11IO and molecular weight 226.06 grams per mole, provides an instructive comparison by representing the non-fluorinated analog. This comparison highlights the substantial molecular weight increase from 226.06 to 351.99 grams per mole resulting from heptafluorination, demonstrating the significant mass contribution of fluorine substitution.

The series of heptafluorinated hexenols presents additional comparative data. The compound (2E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol, bearing molecular formula C6H5F7O and molecular weight 226.09 grams per mole, differs from the target compound only by the absence of the iodine substituent. This comparison isolates the specific contribution of iodine substitution, accounting for a molecular weight difference of approximately 126 grams per mole, consistent with the replacement of hydrogen by iodine.

Further structural relationships exist with the corresponding carboxylic acid derivative, (2E)-4,4,5,5,6,6,6-heptafluorohex-2-enoic acid, which maintains the same carbon skeleton and fluorination pattern while featuring a carboxyl group instead of the terminal alcohol. This compound exhibits molecular formula C6H3F7O2 and molecular weight 240.08 grams per mole, illustrating the oxidative relationship between alcohol and carboxylic acid functionalities in this fluorinated series.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C6H4F7IO | 351.99 | Heptafluorinated, iodinated, alkenol |

| 6-Iodohex-2-en-1-ol | C6H11IO | 226.06 | Non-fluorinated, iodinated, alkenol |

| (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | C6H5F7O | 226.09 | Heptafluorinated, non-iodinated, alkenol |

| (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | C6H3F7O2 | 240.08 | Heptafluorinated, carboxylic acid |

The acetate ester derivative, 1-hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate, demonstrates the potential for chemical modification of the hydroxyl group while maintaining the fluorinated and iodinated framework. This compound, with molecular formula C8H8F7IO2 and molecular weight 396.04 grams per mole, represents a protected form of the alcohol that might exhibit altered solubility and reactivity characteristics compared to the parent compound.

The comprehensive analysis of these structural relationships reveals that this compound occupies a unique position within the family of polyhalogenated alkenols, combining extensive fluorination with reactive iodine substitution and terminal alcohol functionality. This combination of features suggests potential applications in specialized synthetic chemistry where multiple reactive sites and distinctive physical properties are required.

Properties

CAS No. |

92835-82-0 |

|---|---|

Molecular Formula |

C6H4F7IO |

Molecular Weight |

351.99 g/mol |

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol |

InChI |

InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2/b3-1+ |

InChI Key |

AAIXLNBYXIVUKR-HNQUOIGGSA-N |

SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O |

Isomeric SMILES |

C(/C(=C\C(C(C(F)(F)F)(F)F)(F)F)/I)O |

Canonical SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Perfluoroalkylation and Iodination

A common approach starts with the reaction of terminal alkynes or alkenes with perfluoroalkyl iodides under the catalysis of transition metals such as cobalt or iron complexes.

- Procedure Example:

- A terminal aryl alkyne is reacted with a perfluoroalkyl iodide in the presence of CoBr2, a diphosphine ligand (dppbz), and Zn in acetone/water under nitrogen atmosphere at room temperature for 12 hours.

- This reaction yields polyfluoroalkyl alkenyl iodides as intermediates with moderate yields (~45%).

- Subsequent treatment with a strong base such as tert-butoxide lithium (tBuOLi) in a polar aprotic solvent like DMA at elevated temperature (80 °C) for 12 hours converts the iodide to the desired fluorinated alkyne or alkene alcohol derivatives.

This method allows the installation of the heptafluoroalkyl chain and the iodine atom in a regioselective manner, setting the stage for further functional group transformations.

Defluorinative Hydroxylation

Following iodination, selective defluorinative hydroxylation can be performed:

- Allylic fluorides bearing iodine substituents are treated with ammonium carbonate and water in NMP at 100 °C for 36-48 hours under air.

- This process replaces fluorine atoms with hydroxyl groups, yielding fluoroalkylated allylic alcohols such as this compound.

- The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate, followed by purification via flash silica gel chromatography.

- Yields of this defluorinative hydroxylation step are moderate to good (around 46-59% depending on scale and substrate).

This method highlights the importance of the iodine atom at the α-position for the C–I bond displacement mechanism, critical for successful hydroxylation.

Fluorination and Iodination of Alcohol Precursors

Another approach involves direct fluorination and iodination of pre-formed alcohol precursors:

- Starting from 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-ol, treatment with diethylaminosulfur trifluoride (DAST) at low temperature (-78 °C to room temperature) in dichloromethane introduces fluorine atoms.

- Subsequent lithiation with lithium hexamethyldisilazide (LiHMDS) in dry THF at 0 °C generates reactive intermediates that can be further iodinated.

- Purification by flash chromatography affords the fluorinated iodide alcohol in yields ranging from 40-70% depending on reaction conditions.

This route is useful for fine-tuning the substitution pattern and stereochemistry of the fluorinated alcohol.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Perfluoroalkylation + Iodination | CoBr2, dppbz, Zn, perfluoroalkyl iodide | Acetone/H2O (30:1) | Room temperature | 12 h | ~45 | Under N2 atmosphere |

| Base-mediated conversion | tBuOLi | DMA | 80 °C | 12 h | ~75 | Follow-up step to generate polyfluoroalkyne |

| Defluorinative hydroxylation | (NH4)2CO3, H2O | NMP | 100 °C | 36-48 h | 46-59 | Air atmosphere, critical for C–I bond displacement |

| Fluorination of alcohol | DAST | CH2Cl2 | -78 °C to RT | 15 h | 70+ | Low temperature fluorination |

| Lithiation and iodination | LiHMDS | THF | 0 °C to RT | 15 h | ~43 | Followed by flash chromatography |

Mechanistic Insights and Research Findings

- The iodine atom at the α-position is essential for the defluorinative substitution mechanism, acting as a leaving group to facilitate nucleophilic attack and hydroxylation.

- Transition metal catalysis, particularly cobalt and iron complexes, enables regioselective perfluoroalkylation and iodination with good functional group tolerance.

- The use of strong bases like tBuOLi promotes the formation of reactive intermediates necessary for subsequent transformations.

- Photochemical and radical pathways have also been explored in related fluorinated systems, but the iodination and hydroxylation steps here proceed via nucleophilic substitution and metal-catalyzed processes.

- Purification typically involves multiple extractions and flash silica gel chromatography using petroleum ether/ethyl acetate mixtures with varying ratios to optimize separation.

Chemical Reactions Analysis

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and substituted hexenols.

Scientific Research Applications

Solvent in Organic Chemistry

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol exhibits properties that make it an effective solvent for various organic reactions. Its high density and unique hydrogen bonding capabilities allow it to dissolve a wide range of organic compounds. This property is particularly useful in reactions involving electrophiles and nucleophiles.

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of other fluorinated compounds. Fluorinated compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The incorporation of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates.

Material Science

Due to its fluorinated nature, this compound finds applications in material science as a coating agent. Fluorinated compounds are known for their hydrophobic properties and chemical resistance. They are used in creating protective coatings for textiles and building materials that require durability against environmental factors.

Chemical Analysis

In analytical chemistry, this compound can be utilized as a derivatizing agent for mass spectrometry and chromatography techniques. Its ability to form stable complexes with analytes enhances detection sensitivity and specificity.

Agrochemicals

The compound may play a role in the development of agrochemicals that require fluorinated intermediates for increased efficacy against pests and diseases. Fluorinated agrochemicals often exhibit improved stability and effectiveness compared to their non-fluorinated counterparts.

Refrigerants

Fluorinated compounds are widely used in the formulation of refrigerants due to their low toxicity and high efficiency as heat transfer agents. The unique properties of this compound may contribute to the development of next-generation refrigerants that are environmentally friendly.

Electronics

In the electronics industry, this compound can be used in the production of liquid crystal displays (LCDs) and photovoltaic solar cells. Its ability to form thin films with excellent electrical properties makes it suitable for these applications.

Case Study 1: Fluorinated Drug Development

Research has demonstrated that incorporating fluorine into drug molecules can enhance their metabolic stability and bioavailability. A study involving the synthesis of a new antiviral agent utilized this compound as a key intermediate due to its favorable reactivity profile .

Case Study 2: Protective Coatings

A project focused on developing advanced protective coatings for outdoor materials used this compound to enhance water repellency and UV resistance in coatings applied to building exteriors . The results indicated significant improvements in longevity and performance compared to traditional coatings.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s high electronegativity and steric effects contribute to its unique reactivity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related fluorinated alcohols and iodinated derivatives (Table 1). Key differences include fluorine substitution patterns, presence of iodine, and functional group positioning.

Table 1: Comparative Structural and Physical Properties

Physicochemical Properties

- Polarity and Solubility: The iodine atom in this compound increases its dipole moment compared to non-iodinated analogs, improving solubility in halogenated solvents (e.g., dichloromethane) .

- Thermal Stability : Fluorine-rich compounds like 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-iodohex-2-en-1-ol exhibit higher decomposition temperatures (>200°C) due to the strong C–F bonds and electron-withdrawing –CF₃ group .

Biological Activity

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol (CAS Number: 92835-82-0) is a fluorinated organic compound with significant implications in various biological and environmental contexts. This article reviews its biological activity, focusing on its potential health effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 351.99 g/mol. Its structure includes multiple fluorine atoms which contribute to its unique properties and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₇IO |

| Molecular Weight | 351.99 g/mol |

| CAS Number | 92835-82-0 |

Fluorinated compounds like this compound exhibit unique biological activities due to their structural characteristics. The presence of fluorine atoms can enhance lipophilicity and stability against metabolic degradation. This compound may influence biological systems through:

- Endocrine Disruption : Some studies suggest that perfluoroalkyl substances (PFAS), including fluorinated alcohols, can disrupt endocrine functions by mimicking or blocking hormone activity.

- Toxicological Effects : Research indicates potential cytotoxicity and genotoxicity linked to exposure to similar fluorinated compounds.

- Immune Response Modulation : Epidemiological studies have shown associations between PFAS exposure and altered immune responses.

Health Impacts

A growing body of literature links fluorinated compounds to various health issues:

- Cancer Risk : Prolonged exposure to PFAS has been associated with increased risks of certain cancers.

- Reproductive Health : Studies indicate potential adverse effects on reproductive outcomes in both males and females.

- Metabolic Disorders : There is evidence suggesting that exposure may contribute to metabolic syndrome and related disorders.

Epidemiological Studies

- Study on PFAS Exposure : A comprehensive study conducted in a community exposed to contaminated water found correlations between PFAS levels and increased cholesterol levels and liver enzyme alterations (Ritscher et al., 2018).

- Reproductive Health Outcomes : Research has indicated that women with higher PFAS serum levels experienced longer time to pregnancy and adverse birth outcomes (OECD, 2018).

Laboratory Studies

Recent laboratory studies have focused on the cellular effects of fluorinated compounds:

- Cell Viability Assays : In vitro studies demonstrated that exposure to this compound resulted in decreased cell viability in certain human cell lines.

| Study Type | Findings |

|---|---|

| Epidemiological | Increased cholesterol levels |

| Reproductive Health | Longer time to pregnancy |

| In Vitro | Decreased cell viability |

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns about their accumulation in ecosystems:

- Bioaccumulation : Studies indicate that PFAS can accumulate in the food chain, leading to higher concentrations in top predators.

- Soil and Water Contamination : The mobility of these compounds in water sources poses risks for drinking water contamination.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol, and what methodologies are recommended for its preparation?

- Methodological Answer : Synthesis of this compound requires precise control over fluorination and iodination steps. A plausible route involves halogen-exchange reactions using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) on precursor alcohols, followed by iodination via electrophilic substitution. Due to the electron-withdrawing effects of fluorine, regioselectivity in iodination must be monitored using ¹⁹F NMR to confirm substitution patterns . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product from fluorinated byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential to confirm the structure. For example, ¹⁹F NMR can distinguish between equivalent and nonequivalent fluorine atoms, while coupling constants in ¹H NMR help verify the alkene geometry. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation. Cross-referencing spectral data with structurally similar perfluorinated alcohols (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol) can resolve ambiguities .

Q. What precautions are necessary for handling this compound due to its fluorine and iodine substituents?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Fluorinated compounds can release HF under hydrolysis; neutralize spills with calcium carbonate. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Safety protocols from perfluorinated alcohol guidelines (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol) are applicable .

Advanced Research Questions

Q. How does the electron-deficient alkene in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of fluorine and iodine enhances the electrophilicity of the alkene, making it susceptible to nucleophilic attack or participation in Suzuki-Miyaura couplings. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous conditions. Monitor reaction progress via TLC with UV visualization, as fluorinated compounds often exhibit unique Rf values .

Q. What computational approaches are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s geometry, frontier molecular orbitals, and transition states. Solvent effects (e.g., PCM models for THF or DMF) improve accuracy. Compare computed ¹⁹F NMR chemical shifts with experimental data to validate models. Hybrid methodologies combining wet-lab data with computational predictions (as in receptor-response modeling) are recommended .

Q. How can researchers address contradictions in spectroscopic data when characterizing fluorinated analogs of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents, isotopic patterns (e.g., ¹²⁷I vs. ¹²⁹I), or dynamic effects (e.g., rotamers). Use deuterated solvents for NMR and ensure thorough drying. Triangulate data with alternative techniques: for example, IR spectroscopy can confirm hydroxyl groups, while elemental analysis validates stoichiometry. Refer to corrigenda in fluorinated compound studies (e.g., 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol) for troubleshooting .

Q. What role does this compound play in synthesizing fluorinated heterocycles, and how can reaction yields be optimized?

- Methodological Answer : The iodine substituent facilitates cyclization via Ullmann or Buchwald-Hartwig couplings. For example, reacting with amines under CuI catalysis can yield fluorinated indole derivatives. Optimize yields by controlling temperature (80–120°C), ligand selection (e.g., 1,10-phenanthroline), and stoichiometry. Monitor byproducts (e.g., dehydrohalogenation products) using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.